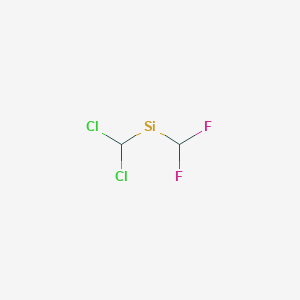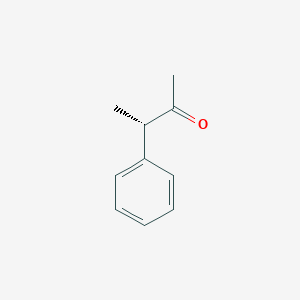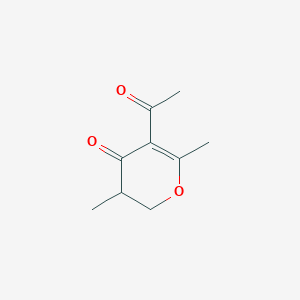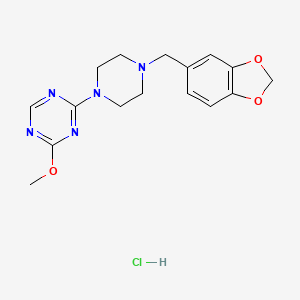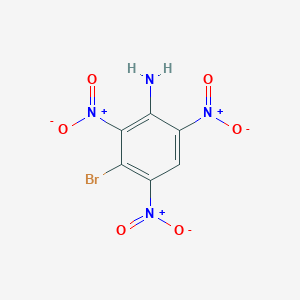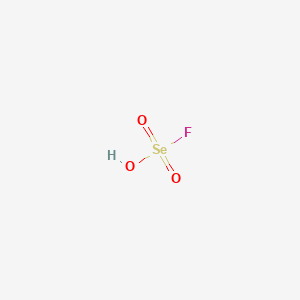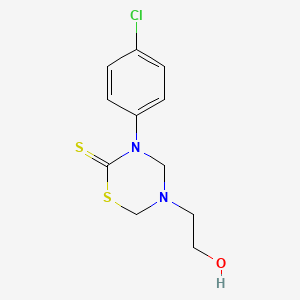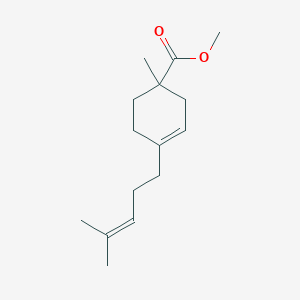![molecular formula C31H36N4O2 B14703265 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid CAS No. 26791-77-5](/img/structure/B14703265.png)
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a dihydroporphyrin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through a series of condensation reactions between pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydroporphyrin core to a fully reduced porphyrin.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, oxo derivatives, and fully reduced porphyrins.
Scientific Research Applications
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in mimicking natural heme and chlorophyll systems.
Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming metalloporphyrins that participate in redox reactions and electron transfer processes. These interactions are crucial for its biological and catalytic activities.
Comparison with Similar Compounds
Similar Compounds
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Vitamin B12: A cobalt-containing porphyrin essential for DNA synthesis and cellular metabolism.
Uniqueness
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific substituents and side chain, which confer distinct electronic and steric properties. These features make it a valuable compound for studying the structure-function relationships of porphyrins and for developing novel applications in various fields.
Properties
CAS No. |
26791-77-5 |
|---|---|
Molecular Formula |
C31H36N4O2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-[(2S,3S)-8,13-diethyl-3,7,12,17-tetramethyl-2,3,22,24-tetrahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C31H36N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,19,23,32,34H,7-10H2,1-6H3,(H,36,37)/t19-,23-/m0/s1 |
InChI Key |
FGNHIWXKSBLBQO-CVDCTZTESA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

